molecular formula C17H20N2O3S2 B2954095 N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide CAS No. 941955-34-6

N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide

Cat. No. B2954095
CAS RN: 941955-34-6
M. Wt: 364.48
InChI Key: MIDOIWDRDLCRTG-UHFFFAOYSA-N
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Description

N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide, commonly known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Research demonstrates the synthesis of quinoline derivatives clubbed with sulfonamide moiety, showing promising antimicrobial activities against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
  • Another study explored the anticancer potential of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, highlighting mechanisms through the inhibition of carbonic anhydrase isozymes and showcasing interesting in vitro anticancer activities (European Journal of Medicinal Chemistry, 2010).

Therapeutic Applications in Pulmonary Diseases

  • Phosphatidylinositol 3-kinase inhibitors related to the quinoline and sulfonamide structure were identified for the treatment of idiopathic pulmonary fibrosis and cough, demonstrating the therapeutic versatility of quinoline-sulfonamide derivatives (Expert Opinion on Therapeutic Patents, 2014).

Radioprotective and Anticancer Agents

  • Novel quinoline benzenesulfonamide derivatives were synthesized for their potential use as anticancer and radioprotective agents, showing cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice (Arzneimittel-Forschung (Drug Research), 2008).

Fluorescent Probes for Zinc(II)

  • The synthesis and fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester, with derivatives showing stronger fluorescence than the parent compound, underscore the potential use of quinoline-sulfonamide derivatives in biochemical sensing and imaging (The Journal of Organic Chemistry, 2000).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)11-19-15-7-6-14(10-13(15)5-8-16(19)20)18-24(21,22)17-4-3-9-23-17/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOIWDRDLCRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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